Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate
Overview
Description
Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate is a complex organic compound with the molecular formula C15H17ClN2O5 and a molecular weight of 340.76 . This compound is characterized by the presence of a piperazine ring, a chlorophenoxy group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate involves several steps. One common method includes the reaction of 4-chlorophenoxyacetic acid with piperazine and subsequent esterification. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Synthetic Route:
Step 1: Reaction of 4-chlorophenoxyacetic acid with piperazine to form an intermediate.
Step 2: Esterification of the intermediate with methanol to produce this compound.
Industrial Production:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The chlorophenoxy group is known to mimic natural plant hormones, leading to its use in herbicides. In biological systems, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate can be compared with other similar compounds, such as:
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
4-Chlorophenoxyacetic acid: Another herbicide with a simpler structure but similar functional groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar mode of action
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 2-[1-[2-(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-22-14(20)8-12-15(21)17-6-7-18(12)13(19)9-23-11-4-2-10(16)3-5-11/h2-5,12H,6-9H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQTURRDKXDNIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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